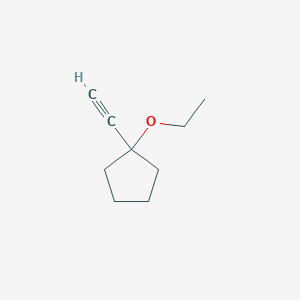
Cyclopentane, 1-ethoxy-1-ethynyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) is an organic compound characterized by the presence of an ethynyl group attached to a cyclopentyl ring, which is further connected to an ethyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. For this specific compound, the synthesis would involve the reaction of cyclopentanol with ethynyl bromide in the presence of a strong base.
Industrial Production Methods: Industrial production of ethers like 1-ethynylcyclopentylethyl ether often involves catalytic processes. For example, the gas-phase catalytic reaction using strong acid ion exchange resins can be employed . This method is advantageous due to its efficiency and the ability to produce high yields of the desired ether.
Chemical Reactions Analysis
Types of Reactions: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ether linkage can be cleaved under acidic conditions to form alcohols and alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Strong acids like hydrobromic acid or hydroiodic acid are used for cleavage reactions.
Major Products:
Oxidation: Oxidized derivatives of the ethynyl group.
Reduction: Ethyl-substituted cyclopentyl ethers.
Substitution: Alcohols and alkyl halides.
Scientific Research Applications
Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its ether linkage.
Mechanism of Action
The mechanism of action of 1-ethynylcyclopentylethyl ether involves its interaction with molecular targets through its ethynyl and ether functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the ether linkage can undergo cleavage under acidic conditions . These interactions can affect various molecular pathways, making the compound useful in different applications.
Comparison with Similar Compounds
- Cyclopentyl methyl ether
- Ethyl cyclopentyl ether
- Cyclopentyl ethyl ether
Comparison: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other ethers.
Properties
CAS No. |
147298-23-5 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-ethoxy-1-ethynylcyclopentane |
InChI |
InChI=1S/C9H14O/c1-3-9(10-4-2)7-5-6-8-9/h1H,4-8H2,2H3 |
InChI Key |
RVEFIHNAJMLGKK-UHFFFAOYSA-N |
SMILES |
CCOC1(CCCC1)C#C |
Canonical SMILES |
CCOC1(CCCC1)C#C |
Synonyms |
Cyclopentane, 1-ethoxy-1-ethynyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















